5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is an organic compound with a complex structure that includes a quinolinone core substituted with isopropoxy and methoxy groups
Preparation Methods
The synthesis of 5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Hydroxyl Protection: Protecting the hydroxyl groups to prevent unwanted reactions.
Bromine Substitution: Introducing bromine atoms to facilitate further reactions.
Etherification: Forming ether bonds by reacting with appropriate alcohols.
Deprotection: Removing the protective groups to yield the final product.
Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, leading to different structural analogs.
Substitution: The isopropoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5,7-DIMETHOXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:
4-isopropylphenol: A simpler analog with an isopropyl group instead of an isopropoxy group.
4-isopropenylphenol: Contains an isopropenyl group, leading to different chemical properties.
Imidazole-containing compounds: Share some structural similarities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5,7-dimethoxy-4-(4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-13(6-8-14)16-11-19(22)21-17-9-15(23-3)10-18(24-4)20(16)17/h5-10,12,16H,11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQBLINCVJOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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